BF3DNCA methyl ester
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Overview
Description
BF3DNCA methyl ester is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a derivative of boron trifluoride and is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: BF3DNCA methyl ester can be synthesized through a two-stage process involving boron trifluoride and methyl alcohol. The first stage involves the treatment of boron trifluoride with an alkali such as sodium hydroxide in methanol, followed by heating. This step is often referred to as saponification or transesterification. The second stage involves heating the mixture with boron trifluoride and methanol to convert free fatty acids to methyl esters .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of boron trifluoride as a catalyst. This method is suitable for oils containing fatty acids with unusual structures, such as conjugated unsaturation, hydroxyl or epoxy groups, and cyclopropenes .
Chemical Reactions Analysis
Types of Reactions: BF3DNCA methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
BF3DNCA methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound is utilized in the study of biological processes and as a tool for modifying biological molecules.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of BF3DNCA methyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of boron trifluoride, which enhances its ability to participate in various chemical transformations .
Comparison with Similar Compounds
BF3DNCA methyl ester can be compared with other similar compounds, such as:
Methyl acetate: A simple ester with similar reactivity but different applications.
Ethyl acetate: Another ester with comparable properties but used in different industrial processes.
Methyl butyrate: Known for its pleasant odor and used in flavoring and fragrance industries.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance.
Properties
IUPAC Name |
methyl 9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQMXRFUVDCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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